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3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

Catalog No.
S13560851
CAS No.
M.F
C9H8BrFN2
M. Wt
243.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

Product Name

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

IUPAC Name

3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

InChI

InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2

InChI Key

IOLBARDRMDSZLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(CC#N)N

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is an organic compound characterized by the molecular formula C10_{10}H9_{9}BrF1_{1}N2_{2} and a molecular weight of 243.08 g/mol. This compound features a propanenitrile backbone with an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring. The presence of both halogen and amino functional groups enhances its reactivity and potential biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The amino group can be oxidized to form nitro or imine derivatives, while the nitrile group can be reduced to primary amines.
  • Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds.

Common Reagents and Conditions

  • Palladium Catalysts: Used in coupling reactions.
  • Nucleophiles: For substitution reactions.
  • Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Research indicates that 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile exhibits significant biological activities, particularly in antimicrobial and anticancer research. The amino group allows for interactions with various biological targets, potentially modulating enzyme activity or receptor binding. Studies have shown that compounds with similar structural features often demonstrate promising pharmacological properties, making this compound a candidate for further investigation in drug development .

The synthesis of 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile typically involves multi-step organic reactions. A common synthetic route includes:

  • Suzuki-Miyaura Coupling Reaction: This involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
  • Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles to yield different derivatives.

Industrial production may utilize similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity.

3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored for its potential use in drug development.
  • Industry: Utilized in the synthesis of specialty chemicals and materials.

Studies on 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile's interactions with biological targets are crucial for understanding its mechanism of action. The compound's amino group facilitates binding to enzymes or receptors, influencing their activity. Ongoing research aims to elucidate specific pathways and molecular interactions that underpin its biological effects, which may lead to the development of novel therapeutic agents .

Several compounds share structural similarities with 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile, each exhibiting unique properties:

Compound NameKey Features
3-Amino-2-bromo-5-fluoropyridineSimilar halogen and amino substitutions
3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrileStructural isomer with different positions of substituents
(3S)-3-Amino-3-(4-bromophenyl)propanenitrileDifferent substitution pattern on the phenyl ring
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrileChlorine substitution instead of bromine

Uniqueness

The uniqueness of 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile lies in its specific substitution pattern on the phenyl ring. This configuration influences its reactivity and interactions with biological targets, making it a valuable compound for research and development across various scientific fields.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.98549 g/mol

Monoisotopic Mass

241.98549 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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